5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine
Overview
Description
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is an organic compound with the molecular formula C6H4Cl2N4 and a molecular weight of 203.03 g/mol . This compound is characterized by its pyrazolo[4,3-d]pyrimidine core structure, which is substituted with chlorine atoms at positions 5 and 7 and a methyl group at position 2 . It is a solid at room temperature and is typically stored under refrigeration to maintain its stability .
Mechanism of Action
Target of Action
The primary target of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is often overexpressed in cancer cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, particularly the transition from the G1 phase to the S phase . This disruption prevents DNA replication, a critical step for cell division, thereby inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s molecular weight (20303 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.
Result of Action
The result of this compound’s action is the significant inhibition of cancer cell growth . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Preparation Methods
The synthesis of 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine generally involves multiple steps starting from 2,6-dichloropyrimidine . The synthetic route includes nitration, reduction, and alkylation reactions to introduce the necessary substituents . Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The pyrazolo[4,3-d]pyrimidine core can be involved in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
5,7-Dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: This compound has a similar core structure but differs in the position of the nitrogen atoms and substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This derivative includes an additional triazole ring, which can alter its biological activity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5,7-dichloro-2-methylpyrazolo[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFZXMBGZDYSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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